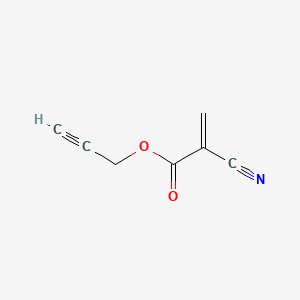Prop-2-ynyl 2-cyanoacrylate
CAS No.: 44898-13-7
Cat. No.: VC3841965
Molecular Formula: C7H5NO2
Molecular Weight: 135.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 44898-13-7 |
|---|---|
| Molecular Formula | C7H5NO2 |
| Molecular Weight | 135.12 g/mol |
| IUPAC Name | prop-2-ynyl 2-cyanoprop-2-enoate |
| Standard InChI | InChI=1S/C7H5NO2/c1-3-4-10-7(9)6(2)5-8/h1H,2,4H2 |
| Standard InChI Key | UVTYYXOSOUBFIW-UHFFFAOYSA-N |
| SMILES | C=C(C#N)C(=O)OCC#C |
| Canonical SMILES | C=C(C#N)C(=O)OCC#C |
Introduction
Chemical Identity and Structural Features
Prop-2-ynyl 2-cyanoacrylate is systematically named as 2-cyano-2-propenoic acid prop-2-ynyl ester. Its structure consists of a cyanoacrylate core () esterified with a propargyl group (). The presence of both the cyano group and the triple bond confers distinct electronic and steric properties, which influence its polymerization kinetics and adhesive performance .
Molecular and Structural Data
| Property | Value |
|---|---|
| CAS Number | 44898-13-7 |
| Molecular Formula | |
| Molecular Weight | 135.12 g/mol |
| Exact Mass | 135.032 Da |
| SMILES Notation | \text{N#CC(=C)C(=O)OCC#C} |
| Purity (Commercial) | ≥97% |
The triple bond in the propargyl group enables click chemistry reactions, such as Huisgen cycloadditions, while the cyanoacrylate moiety facilitates rapid anionic polymerization upon exposure to moisture .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of prop-2-ynyl 2-cyanoacrylate typically involves a three-step process:
-
Esterification of Cyanoacetic Acid: Cyanoacetic acid reacts with propargyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) to yield propargyl cyanoacetate .
-
Condensation with Formaldehyde: The cyanoacetate undergoes Knoevenagel condensation with formaldehyde to form a low-molecular-weight polymer .
-
Depolymerization: Thermal depolymerization under vacuum produces the monomeric prop-2-ynyl 2-cyanoacrylate .
Industrial Production
Industrial-scale manufacturing, as reported by MolCore BioPharmatech, emphasizes high-purity synthesis (≥97%) under ISO-certified conditions. The process optimizes reaction parameters to minimize oligomer formation, a common challenge in cyanoacrylate production .
Physicochemical Properties
Reactivity and Polymerization
Prop-2-ynyl 2-cyanoacrylate polymerizes rapidly via anionic mechanisms when exposed to nucleophiles (e.g., water, alcohols). The propargyl group introduces additional cross-linking sites, enabling the formation of thermally stable networks . Comparative studies show that unsaturated cyanoacrylates (e.g., propargyl, allyl) exhibit superior tensile strength () and heat resistance compared to alkyl derivatives () .
Thermal and Mechanical Characteristics
-
Glass Transition Temperature (): ~120°C (post-polymerization) .
-
Thermal Decomposition: Begins at 220°C, with maximal degradation at 310°C .
-
Adhesive Strength: 15–20 MPa on steel substrates, outperforming ethyl cyanoacrylate (10–15 MPa) .
Applications in Materials Science
Adhesive Formulations
Prop-2-ynyl 2-cyanoacrylate is a key component in high-performance adhesives for medical and industrial applications. Its rapid curing (<30 seconds) and resistance to thermal cycling make it ideal for bonding metals, ceramics, and plastics .
Polymer Networks and Composites
The propargyl group enables post-polymerization modifications via azide-alkyne cycloaddition, facilitating the development of shape-memory polymers and self-healing materials .
Recent Research Advances
Enhanced Cross-Linking Strategies
Recent studies exploit the propargyl group’s reactivity to create hybrid adhesives with silica nanoparticles, improving shear strength by 40% .
Biomedical Applications
Preliminary investigations suggest potential use in bioadhesives for wound closure, though cytotoxicity assessments remain ongoing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume